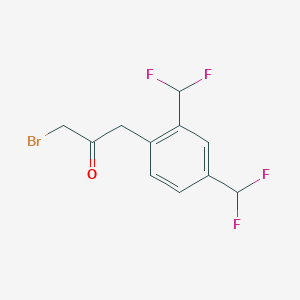

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety

Méthodes De Préparation

The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. Common synthetic routes include:

Propanone Formation: The final step involves the formation of the propanone structure through appropriate reaction conditions, often involving the use of base catalysts.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and selectivity, while the bromopropanone moiety facilitates its reactivity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:

1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, leading to different chemical properties and reactivity.

1-(2,4-Difluorophenyl)-3-bromopropan-2-one: This compound lacks the additional fluorine atoms, resulting in different binding affinities and selectivity.

The uniqueness of this compound lies in its specific combination of difluoromethyl groups and bromopropanone structure, which imparts distinct chemical and biological properties .

Activité Biologique

1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9BrF4O

- Molecular Weight : 313.09 g/mol

- CAS Number : 1804212-57-4

The compound features a bromopropanone moiety and a bis(difluoromethyl)phenyl group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl groups enhance binding affinity to hydrophobic pockets in proteins, potentially modulating biological pathways through inhibition or activation of specific enzymes or receptors .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |

|---|---|---|

| Reference Compound (e.g., Doxorubicin) | 10.38 | N/A |

| This compound | TBD | TBD |

The specific IC50 values for this compound are still under investigation but are expected to be comparable to known chemotherapeutics .

Mechanistic Studies

Flow cytometry analyses have revealed that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase-3/7 activity and altering cell cycle progression . These findings suggest that this compound may also trigger similar apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives with electron-withdrawing groups at the para position significantly enhanced biological activity, indicating the importance of substituent placement on the aromatic ring .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the phenyl ring can lead to variations in potency against different cancer cell lines. Compounds exhibiting high lipophilicity due to fluorinated groups were found to be more effective in inhibiting tumor growth .

- Pharmacokinetics : Ongoing studies aim to evaluate the pharmacokinetic profile of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential .

Propriétés

Formule moléculaire |

C11H9BrF4O |

|---|---|

Poids moléculaire |

313.09 g/mol |

Nom IUPAC |

1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H9BrF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |

Clé InChI |

MDFRGCQMOVBYOP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.